2-(2-pyrimidinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide
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Description
2-(2-pyrimidinylsulfanyl)-N-(2,4,5-trifluorophenyl)acetamide, also known as PTAA, is a novel compound that has shown promising results in scientific research applications. PTAA is a small molecule that belongs to the class of sulfonamide derivatives and has a molecular weight of 373.36 g/mol.
Scientific Research Applications
Crystal Structure Analysis
Studies have detailed the crystal structures of compounds with similar functional groups, highlighting the conformation and intramolecular interactions. For example, compounds featuring the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide moiety exhibit a folded conformation stabilized by intramolecular hydrogen bonds, which is critical for understanding their chemical behavior and potential applications in drug design (Subasri et al., 2016); (Subasri et al., 2017).
Quantum Chemical Insights and Molecular Docking
Research has provided quantum chemical insights into molecules closely related to the specified compound, including their molecular structure, NBO analysis, spectroscopic properties, drug likeness, and molecular docking studies against SARS-CoV-2 protein. These studies offer valuable information on the antiviral potency and pharmacokinetic properties of such compounds (Mary et al., 2020).
Vibrational Spectroscopic Signatures
Investigations into the vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on the dimer molecules of related compounds provide insights into their stereo-electronic interactions, stability, and potential pharmaceutical applications (Mary et al., 2022).
Antioxidant and Antiviral Properties
The synthesis and evaluation of pyrimidinylsulfamoyl azolyl acetamides, which share a core structural similarity with the compound of interest, have demonstrated moderate antioxidant activity and antiviral activity against specific cell lines, indicating their potential for therapeutic applications (Divya et al., 2017).
properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-(2,4,5-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3OS/c13-7-4-9(15)10(5-8(7)14)18-11(19)6-20-12-16-2-1-3-17-12/h1-5H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHGHYRXYRNHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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